(S)-tert-Butyl (1-(3-fluorobenzoyl)pyrrolidin-3-yl)carbamate
CAS No.:
Cat. No.: VC20693008
Molecular Formula: C16H21FN2O3
Molecular Weight: 308.35 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C16H21FN2O3 |
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Molecular Weight | 308.35 g/mol |
IUPAC Name | tert-butyl N-[1-(3-fluorobenzoyl)pyrrolidin-3-yl]carbamate |
Standard InChI | InChI=1S/C16H21FN2O3/c1-16(2,3)22-15(21)18-13-7-8-19(10-13)14(20)11-5-4-6-12(17)9-11/h4-6,9,13H,7-8,10H2,1-3H3,(H,18,21) |
Standard InChI Key | KFAAYKYHGMJIKJ-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)OC(=O)NC1CCN(C1)C(=O)C2=CC(=CC=C2)F |
Introduction
(S)-tert-Butyl (1-(3-fluorobenzoyl)pyrrolidin-3-yl)carbamate is a synthetic organic compound belonging to the class of carbamates. It features a pyrrolidine ring substituted with a fluorobenzoyl group and a tert-butyl carbamate moiety. This compound is of interest in medicinal chemistry due to its potential applications in drug design and synthesis.
Synthesis
The synthesis of (S)-tert-butyl (1-(3-fluorobenzoyl)pyrrolidin-3-yl)carbamate typically involves:
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Starting Materials: A fluorobenzoyl chloride derivative and an enantiomerically pure pyrrolidine.
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Reaction Steps:
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The pyrrolidine is reacted with the fluorobenzoyl chloride under basic conditions to form the intermediate.
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The intermediate is then treated with tert-butyl chloroformate to introduce the carbamate functionality.
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Purification: The product is purified using column chromatography or recrystallization.
Applications
(S)-tert-Butyl (1-(3-fluorobenzoyl)pyrrolidin-3-yl)carbamate has potential applications in:
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Pharmaceutical Development: The compound may serve as an intermediate or scaffold for synthesizing bioactive molecules.
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Medicinal Chemistry: Its structure suggests potential activity as a ligand for specific receptors or enzymes.
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Chemical Biology: It could be used as a probe in biochemical assays.
Analytical Data
The compound can be characterized using the following techniques:
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Nuclear Magnetic Resonance (NMR):
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Proton (^1H) and carbon (^13C) NMR spectra confirm the structure.
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Fluorine (^19F) NMR provides additional insights into the fluorobenzoyl group.
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Mass Spectrometry (MS):
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Molecular ion peak at m/z = 308, corresponding to the molecular weight.
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Infrared Spectroscopy (IR):
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Characteristic peaks for carbamate () and aromatic () groups.
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High-Performance Liquid Chromatography (HPLC):
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Used for purity assessment and enantiomeric excess determination.
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Safety and Handling
Parameter | Details |
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Toxicity | Limited data; handle with caution |
Storage Conditions | Store at room temperature in a dry place |
Protective Measures | Use gloves, goggles, and lab coats |
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